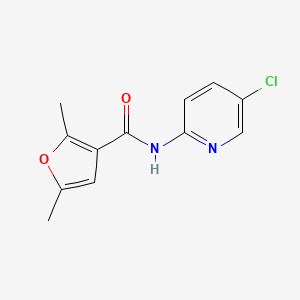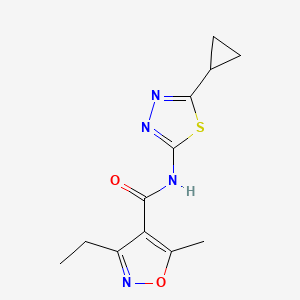
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as CX-4945, is a small molecule inhibitor that selectively targets protein kinase CK2. This molecule has gained significant attention in the scientific community due to its potential in treating various diseases, including cancer, neurodegenerative disorders, and viral infections.
Applications De Recherche Scientifique
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of cancer cells by targeting CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. This compound has also been investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Studies have shown that CK2 plays a crucial role in the pathogenesis of these disorders, and this compound has been shown to inhibit the activity of CK2 and reduce the accumulation of toxic proteins in the brain. Furthermore, this compound has been studied for its antiviral properties, particularly in the treatment of hepatitis C virus (HCV) infection. It has been shown to inhibit the replication of HCV by targeting CK2, which is required for the virus to replicate.
Mécanisme D'action
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide selectively targets CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to play a crucial role in cancer cell survival, proliferation, and differentiation. This compound inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CK2, resulting in the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival. This leads to the induction of apoptosis and the inhibition of tumor growth. In neurodegenerative disorders, this compound has been shown to reduce the accumulation of toxic proteins in the brain by inhibiting the activity of CK2. Furthermore, this compound has been shown to inhibit the replication of HCV by targeting CK2, which is required for the virus to replicate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments include its selectivity for CK2, its potential in treating various diseases, and its ability to inhibit the growth of cancer cells and reduce the accumulation of toxic proteins in the brain. However, there are also limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to work with in certain experiments. Furthermore, this compound has been shown to have off-target effects on other kinases, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One potential direction is the development of more potent and selective CK2 inhibitors that can be used in the treatment of cancer and other diseases. Another potential direction is the investigation of the role of CK2 in other diseases, such as viral infections and autoimmune disorders. Furthermore, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its side effects. Finally, the development of more efficient methods for the synthesis of this compound may enable its widespread use in research and clinical settings.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-8-9(6(2)18-16-8)10(17)13-12-15-14-11(19-12)7-4-5-7/h7H,3-5H2,1-2H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYGMDGODHHRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NN=C(S2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



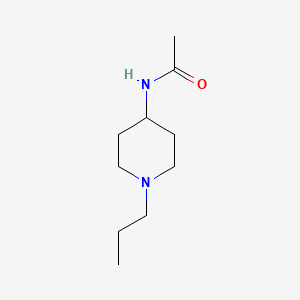

![1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432020.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)
![1-(cyclopentylcarbonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4432028.png)

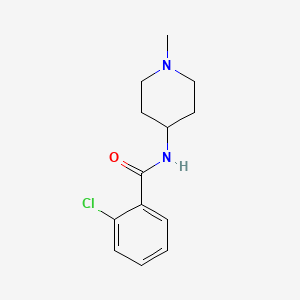

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)

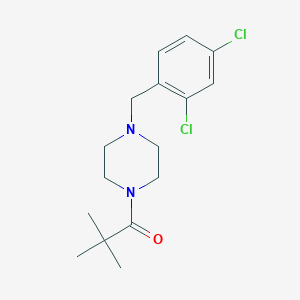
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432098.png)
![N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B4432107.png)
